

# The Cbz-Glycine Weinreb Amide: A Comprehensive Technical Guide for Synthetic Chemists

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

**Cat. No.:** B037876

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## Introduction: A Versatile Intermediate at the Nexus of Peptide and Carbonyl Chemistry

**Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**, systematically known as the Weinreb amide of N-benzyloxycarbonyl (Cbz)-glycine, represents a cornerstone intermediate for researchers, scientists, and drug development professionals. Its unique structural architecture, combining a protected amino acid with the N-methoxy-N-methylamide functionality, endows it with remarkable stability and predictable reactivity. This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, offering field-proven insights into its role as a powerful tool in modern organic synthesis.

The significance of this molecule lies in its ability to bridge the gap between peptide chemistry and the synthesis of complex carbonyl compounds. The Cbz group offers robust protection for the glycine nitrogen, a staple in peptide synthesis, while the Weinreb amide provides a stable, yet reactive handle for the controlled introduction of carbon nucleophiles.<sup>[1][2]</sup> Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate, which typically collapses to the desired ketone only upon acidic workup.<sup>[2][3]</sup> This controlled reactivity is the key to its widespread utility.

## Core Chemical and Physical Properties

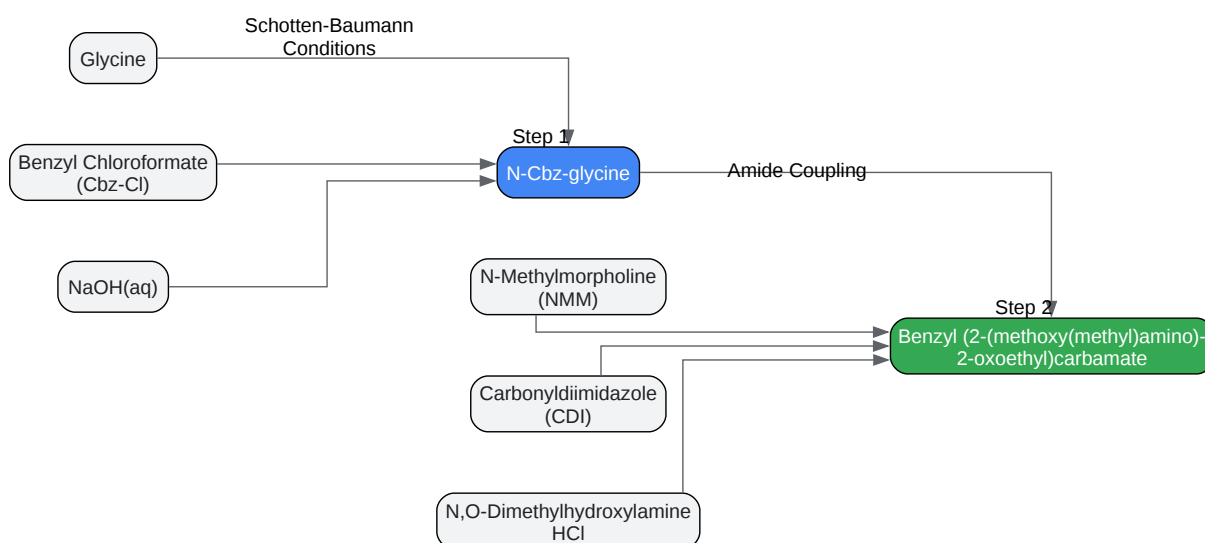
A thorough understanding of the physicochemical properties of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** is fundamental to its effective application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Property	Value	Source
Chemical Name	Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate	N/A
Synonym(s)	Cbz-Gly-N(OMe)Me, N-Cbz-glycine Weinreb amide	[4]
CAS Number	121505-94-0	
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	
Molecular Weight	252.27 g/mol	Calculated
Physical Form	Solid	
Storage Temperature	Ambient Storage	
Purity	Typically >95%	
InChI Key	NWYPLKICSHBTAJ-UHFFFAOYSA-N	

## Synthesis and Mechanistic Considerations

The synthesis of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** is a well-established process that begins with the protection of glycine, followed by the formation of the Weinreb amide.

## Diagram of the Synthetic Pathway



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Caption: Synthetic route to the target Weinreb amide.

## Step-by-Step Experimental Protocol

### Step 1: Synthesis of N-Benzyloxycarbonyl-glycine (Cbz-glycine)

This initial step involves the protection of the amino group of glycine using the Schotten-Baumann reaction conditions.<sup>[5][6]</sup>

- **Dissolution:** Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0 °C in an ice bath.

- **Reaction:** While maintaining the temperature at 0 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise and simultaneously over a period of 30 minutes.
- **Stirring:** Continue stirring the mixture for an additional hour at 0 °C, then allow it to warm to room temperature.
- **Extraction:** Wash the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The desired product remains in the aqueous phase.
- **Acidification and Precipitation:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with cold 6 M HCl. A white precipitate of Cbz-glycine will form.
- **Isolation and Drying:** Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the Cbz-glycine product.<sup>[5]</sup>

## Step 2: Synthesis of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**

The formation of the Weinreb amide is achieved by activating the carboxylic acid of Cbz-glycine and then coupling it with N,O-dimethylhydroxylamine.<sup>[4]</sup>

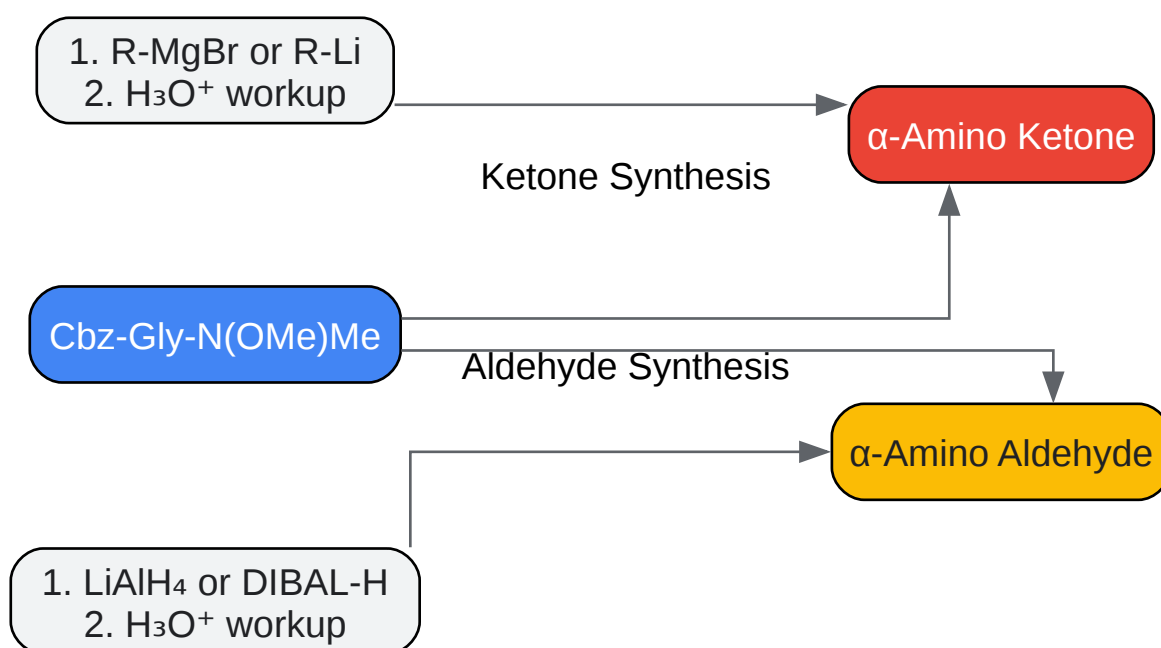
- **Activation:** Dissolve N-Cbz-glycine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in one portion. Stir the solution at 0 °C for 30 minutes to form the acylimidazolidine intermediate.
- **Amine Preparation:** In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add N-methylmorpholine (NMM) (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.
- **Coupling:** Add the solution of free N,O-dimethylhydroxylamine to the activated Cbz-glycine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
- **Work-up:** Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**.<sup>[4]</sup>

## Reactivity and Synthetic Applications

The synthetic utility of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** stems from the unique reactivity of the Weinreb amide functionality.

### Diagram of Key Reactions



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